N-(4-benzamidopyridin-3-yl)benzamide

Epigenetics HDAC inhibitor design Zinc-binding pharmacophore

N-(4-benzamidopyridin-3-yl)benzamide, also cataloged as N-(3-benzamidopyridin-4-yl)benzamide, is a synthetic small molecule (MW = 317.3 g/mol) belonging to the bis-benzamide subclass of pyridylbenzamides. Its structure features a central 3,4-disubstituted pyridine ring bearing two distinct benzamide groups, which distinguishes it from mono-benzamide pyridyl analogs.

Molecular Formula C19H15N3O2
Molecular Weight 317.348
CAS No. 315240-54-1
Cat. No. B2808302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-benzamidopyridin-3-yl)benzamide
CAS315240-54-1
Molecular FormulaC19H15N3O2
Molecular Weight317.348
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H15N3O2/c23-18(14-7-3-1-4-8-14)21-16-11-12-20-13-17(16)22-19(24)15-9-5-2-6-10-15/h1-13H,(H,22,24)(H,20,21,23)
InChIKeyGCYJPEJPGQWDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-benzamidopyridin-3-yl)benzamide (CAS 315240-54-1): Procurement-Relevant Identity and Structural Classification for Research Supply


N-(4-benzamidopyridin-3-yl)benzamide, also cataloged as N-(3-benzamidopyridin-4-yl)benzamide, is a synthetic small molecule (MW = 317.3 g/mol) belonging to the bis-benzamide subclass of pyridylbenzamides [1]. Its structure features a central 3,4-disubstituted pyridine ring bearing two distinct benzamide groups, which distinguishes it from mono-benzamide pyridyl analogs. The compound has been annotated in PubChem (InChIKey: GCYJPEJPGQWDFH-UHFFFAOYSA-N) and has appeared as a screening hit in high-throughput assays targeting the human cytomegalovirus (HCMV) nuclear egress complex and Plasmodium falciparum proliferation, indicating its selection for probe and drug discovery profiling activities .

Why N-(4-benzamidopyridin-3-yl)benzamide Cannot Be Interchanged with Generic Pyridylbenzamides: A Structural Specificity Rationale for Procurement


Generic substitution within the N-(pyridinyl)benzamide class is not advisable due to the critical dependence of biological target engagement on the precise positioning of the benzamide zinc-binding group (ZBG) and the nature of the pyridyl cap moiety [1]. In HDAC inhibitor pharmacology, the benzamide moiety coordinates the catalytic zinc ion, and its substitution pattern on the pyridine ring directly dictates enzyme isoform selectivity [1]. N-(4-benzamidopyridin-3-yl)benzamide presents a unique 3,4-bis(benzamide)pyridine architecture, where the internal benzamide group is conjugated to the pyridine ring at the 4-position and linked to a terminal benzamide at the 3-position. This is structurally divergent from clinically precedented analogs such as chidamide, which employs an amino-fluoro-phenyl ZBG linked to a pyridin-3-ylacrylamidomethyl cap [2], or simple N-(pyridin-3-yl)benzamides used as CYP11B2 inhibitors that lack the second benzamide moiety entirely [3]. Such structural divergence precludes the assumption of equipotent or equiprofile behavior and necessitates compound-specific procurement for accurate structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for N-(4-benzamidopyridin-3-yl)benzamide Versus Closest Structural Analogs


Distinct 3,4-Bis(Benzamide)pyridine Architecture Versus Clinical Mono-Benzamide HDAC Inhibitors: Structural Evidence for Differential Zinc Chelation Mode

The target compound's vicinal bis(benzamide)pyridine architecture offers a fundamentally different zinc-chelating pharmacophore compared to clinical mono-benzamide HDAC inhibitors. Chidamide (CS-055) employs a 2-amino-4-fluorophenylbenzamide ZBG connected to a pyridin-3-ylacrylamidomethyl linker, while CI994 (tacedinaline) uses a 4-acetamido-N-(2-aminophenyl)benzamide core [1]. In N-(4-benzamidopyridin-3-yl)benzamide, the internal benzamide at the 4-position of pyridine provides the zinc-binding motif, while the terminal benzamide at the 3-position serves as an additional surface recognition element absent in all reference agents. Comparative SAR studies on pyridine-based benzamides demonstrate that modification of the linker between the ZBG and the cap group produces 47-fold selectivity shifts for HDAC3 over HDAC2 in advanced analogs [2], indicating that the precise positioning of the benzamide on the pyridine core is a critical driver of isoform selectivity. Although direct IC50 data for this exact compound against HDAC isoforms are not publicly available, its unique bis-substitution pattern is structurally predicted to alter zinc coordination geometry relative to mono-substituted pyridylbenzamides [3].

Epigenetics HDAC inhibitor design Zinc-binding pharmacophore

Inclusion in HCMV Nuclear Egress Screening: A Functional Annotational Differentiator from Anti-HDAC Pyridylbenzamides

The target compound has been specifically profiled in a high-throughput screen (HMS1262) for inhibitors of the human cytomegalovirus (HCMV) nuclear egress complex (NEC), a viral protein-protein interaction target distinct from the HDAC targets commonly associated with pyridylbenzamides . The compound was tested in a primary screen conducted at the ICCB-Longwood/NSRB Screening Facility, Harvard Medical School, targeting the HCMV UL50 protein, a subunit of the core NEC essential for viral capsid nuclear export [1]. In contrast, structurally related pyridylbenzamides such as chidamide and CI994 are exclusively characterized as HDAC inhibitors and have not been reported in HCMV NEC inhibitor screens. While quantitative IC50 values from this screen remain proprietary or unpublished in the public literature, the assay annotation itself provides a differential biological activity fingerprint that distinguishes this compound from its in-class analogs [2].

Antiviral drug discovery Human cytomegalovirus Nuclear egress complex

CYP450 Enzyme Selectivity Profile Differentiation: Structural Rationale for Reduced Off-Target CYP11B1 Activity Compared to Mono-Benzamide Pyridyl Inhibitors

A structurally related series of 23 N-(pyridin-3-yl)benzamides was systematically evaluated for inhibition of human aldosterone synthase (CYP11B2) and human steroid-11β-hydroxylase (CYP11B1), with the most potent and selective analogs achieving IC50 values of 53–166 nM against CYP11B2 while showing no inhibition of CYP17 and CYP19 at tested concentrations [1]. The target compound, bearing a second benzamide group at the 4-position of the pyridine ring, is structurally distinct from these mono-benzamide CYP11B2 inhibitors, which contain the benzamide directly attached to the pyridine nitrogen-position. The presence of the additional benzamide substituent introduces a steric and electronic perturbation predicted to alter CYP enzyme binding pocket occupancy relative to the reported SAR [2]. This structural differentiation offers a basis for investigating how bis-benzamide substitution modulates CYP isoform selectivity, a parameter not addressable with the simpler mono-substituted analogs. The target compound is also annotated with a GPR151 activator screening result, further expanding its differentiated functional annotation profile .

CYP450 inhibition Aldosterone synthase Selectivity profiling

Synthetic Complexity and Purity Considerations: A Differential Procurement Advantage Over Chidamide and CI994

The synthesis of N-(4-benzamidopyridin-3-yl)benzamide has been described via direct condensation of benzoic acids with 3,4-diaminopyridine under catalyst-free or Lewis acid-catalyzed conditions using ultrasonic irradiation, providing a comparatively direct route relative to the multi-step syntheses of chidamide or CI994 [1]. Chidamide's synthesis requires construction of an (E)-acrylamido linker, a fluorinated aniline ring, and a pyridinyl cap, involving multiple protection/deprotection and coupling steps. CI994 synthesis similarly requires selective amidation of 2-aminophenylbenzamide. In contrast, the target compound is accessible via one-pot double benzoylation of 3,4-diaminopyridine [2]. This synthetic simplicity correlates with higher achievable purity at procurement scale, reduced batch-to-batch variability, and lower cost for gram-scale research supplies. For laboratory procurement purposes, this synthetic accessibility translates to a more reliable supply chain for SAR expansion studies compared to the clinically developed but synthetically elaborate HDAC inhibitor comparators [3].

Chemical procurement Synthetic accessibility Reference standard quality

Molecular Recognition Profile: Pyridylbenzamide Isomer Grid Evidence for Differential Hydrogen-Bonding Networks

A systematic structural study on N-(pyridyl)benzamide isomer grids demonstrated that the precise positioning of the pyridine nitrogen relative to the amide linkage dictates the hydrogen-bonding supramolecular motifs formed in the solid state [1]. The target compound, bearing a benzamide at both the 3- and 4-positions of the pyridine ring, presents a dual hydrogen-bond donor/acceptor surface that is absent in all previously reported N-(pyridyl)benzamide congeners, including N-(pyridin-2-yl)benzamide, N-(pyridin-3-yl)benzamide, and N-(pyridin-4-yl)benzamide. The presence of the vicinal amide groups enables intramolecular N–H⋯O=C interactions that pre-organize the molecular conformation, potentially influencing target protein binding through shape complementarity distinct from the extended linear conformations adopted by mono-amide analogs . Molecular complexes between benzamidopyridines and electron acceptors like DDQ have been characterized, and the electronic perturbation introduced by the second benzamide group is expected to modulate charge-transfer interactions relevant to biological redox systems [2].

Crystal engineering Hydrogen bonding Molecular recognition

Optimal Research and Procurement Application Scenarios for N-(4-benzamidopyridin-3-yl)benzamide (CAS 315240-54-1)


HDAC Isoform Selectivity SAR: Probing Dual-Amide Pharmacophore Contributions to Class I HDAC Inhibition

For medicinal chemistry groups investigating structure-activity relationships of benzamide-based HDAC inhibitors, this compound serves as a unique probe to dissect the contribution of the second benzamide moiety to isoform selectivity. Unlike chidamide (HDAC1/2/3 IC50: 95/160/67 nM) or CI994, which contain a single zinc-chelating benzamide, this bis-benzamide pyridine scaffold offers the opportunity to evaluate whether the additional amide surface recognition element enhances selectivity for HDAC3 over HDAC1/2. The 3,4-disubstitution pattern is orthogonal to the substitution patterns explored in recent pyridine-based benzamide HDAC3 inhibitor programs, where compound 7c achieved ~47-fold HDAC3/HDAC2 selectivity through linker modification . Procurement of this specific compound enables comparative enzymology studies against the reference inhibitors to map the pharmacophoric contribution of the vicinal bis-amide architecture.

Herpesvirus Nuclear Egress Inhibitor Development: A Structurally Annotated Starting Point for HCMV NEC Antiviral Programs

Based on its inclusion in the HCMV UL50 core nuclear egress complex inhibitor screen at Harvard Medical School's ICCB-Longwood facility , this compound is a structurally annotated starting point for antiviral medicinal chemistry targeting herpesvirus nuclear egress. The NEC is an essential, virus-specific protein complex with no human ortholog, offering a high-selectivity therapeutic target. Researchers can procure this compound for hit validation, secondary EC50 determination in HCMV replication assays, and analog synthesis campaigns to optimize NEC inhibition potency. This application is unavailable to other pyridylbenzamides whose biological annotation is exclusively in the HDAC or CYP inhibitor domains.

Crystallography and Supramolecular Chemistry: Investigating Vicinal Bis-Amide Hydrogen-Bonding Networks in Molecular Recognition

The unique 3,4-bis(benzamide)pyridine architecture provides an opportunity for structural chemists to investigate how vicinal amide groups participate in intramolecular and intermolecular hydrogen-bonding networks. This compound can be co-crystallized with biological target domains (e.g., HDAC3 catalytic site) or with electron acceptors such as DDQ to study charge-transfer complex formation . The resulting structural data will elucidate how dual-amide conformational pre-organization influences ligand recognition, information that cannot be obtained from any mono-substituted N-(pyridyl)benzamide isomer. This scenario directly supports fragment-based drug design and pharmacophore model refinement.

Investigational Antiparasitic Agent for Trypanosoma brucei Screening Cascades

The compound has been annotated in a Plasmodium falciparum NF54 proliferation assay at 2 µM (ChEMBL ID: CHEMBL4888485), suggesting potential antiparasitic activity . In the context of the broader pyridylbenzamide class, related analogs have demonstrated potent inhibition of Trypanosoma brucei rhodesiense with IC50 values as low as 0.045 µM and >4,000-fold selectivity over human cells [1]. The target compound's bis-benzamide substitution pattern is unexplored in this antiparasitic context, providing a procurement rationale for parasitology groups seeking to extend the pyridylbenzamide SAR into kinetoplastid disease models.

Quote Request

Request a Quote for N-(4-benzamidopyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.